molecular formula C21H19N3O4S2 B2967267 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 681158-56-5

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2967267
CAS RN: 681158-56-5
M. Wt: 441.52
InChI Key: SYYPADWFDNLYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide” is a complex organic molecule. It contains an indeno[1,2-d]thiazol-2-yl group, a morpholinosulfonyl group, and a benzamide group .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves several steps, each requiring specific reagents and conditions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, Mass spectrometry, etc. Unfortunately, without specific data, it’s difficult to provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Electrochemical and Quantum Chemical Studies

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide and related benzimidazole derivatives have been studied for their inhibitory action on the corrosion of N80 steel in hydrochloric acid solution. These compounds were found to increase in inhibition efficiency with concentration and decrease with temperature rise. Electrochemical, thermodynamic, and quantum chemical analyses were employed to evaluate the effectiveness and mechanism of these inhibitors, demonstrating their potential in corrosion resistance applications (Yadav et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Research on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, including compounds structurally similar to N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, has revealed significant antimicrobial, anti-inflammatory, and psychotropic activities. These studies highlight the compounds' marked sedative actions, high anti-inflammatory efficacy, and selective cytotoxic effects against tumor cell lines, showcasing their potential in pharmaceutical applications (Zablotskaya et al., 2013).

Antitumor Properties

Recent studies have synthesized new derivatives similar to N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, exhibiting promising antitumor properties. These compounds have been evaluated within the National Cancer Institute's Developmental Therapeutic Program, indicating their potential as novel anticancer agents (Horishny et al., 2020).

Gastrokinetic Agents

Compounds incorporating the morpholinyl moiety, similar to N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, have been investigated for their gastrokinetic activity. These studies focus on the effects on gastric emptying, with specific derivatives showing potent in vivo activity. This research contributes to the development of more effective treatments for gastrointestinal motility disorders (Kato et al., 1992).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the study of this compound would depend on its potential applications. These could be in various fields like medicinal chemistry, materials science, etc .

properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c25-20(23-21-22-19-17-4-2-1-3-15(17)13-18(19)29-21)14-5-7-16(8-6-14)30(26,27)24-9-11-28-12-10-24/h1-8H,9-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYPADWFDNLYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.